
Rhodanine
Overview
Description
Rhodanine is a five-membered heterocyclic organic compound possessing a thiazolidine core. This compound has a chemical formula of C3H3NOS2 and a molar mass of 133.18 g·mol−1 . It is known for its diverse biological activities and has been widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine can be synthesized through various methods. One classical method involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate . Another method includes the condensation of aromatic aldehydes with this compound in the presence of catalysts such as 2-hydroxy ethylammonium acetate under solvent-free conditions . This method is known for its high yields, short reaction time, and environmentally benign reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches, including the use of aqueous medium synthesis, ionic liquids, microwave, ultrasonic irradiation, and solvent-free methods . These methods aim to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Rhodanine undergoes various chemical reactions, including:
Coordination Reactions: this compound can form coordination compounds with transition metals, such as cobalt, nickel, and zinc, resulting in mononuclear molecular complexes and coordination polymers.
Common Reagents and Conditions:
Aldol Reactions: Typically performed in water at room temperature without the need for catalysts.
Coordination Reactions: Involve the use of this compound-3-acetic acid and transition metals under specific conditions.
Major Products:
Aldol Reactions: Produce N-substituted-5-arylidene this compound derivatives.
Coordination Reactions: Yield various coordination compounds with distinct structural properties.
Scientific Research Applications
Antiviral Applications
Rhodanine derivatives have shown promise in antiviral therapy, particularly against viruses such as Flavivirus and Pestivirus. Recent studies indicate that certain this compound compounds exhibit inhibitory effects on viral replication, showcasing their potential as antiviral agents.
- Key Findings :
Anticancer Applications
This compound has emerged as a valuable scaffold for designing anticancer agents. Several studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as inhibiting tyrosine kinases.
- Key Findings :
- A study developed this compound derivatives that act as novel tyrosine kinase inhibitors for leukemia treatment, showing significant cytotoxicity against multiple cancer cell lines .
- Another investigation synthesized benzylidene this compound derivatives that exhibited notable cytotoxic effects against MCF-7 breast cancer cells .
Study | Cancer Type | Activity | Reference |
---|---|---|---|
Study 1 | Leukemia | Tyrosine kinase inhibition | |
Study 2 | Breast Cancer | Cytotoxicity |
Antimicrobial Applications
This compound derivatives have also been explored for their antibacterial properties, particularly against resistant Gram-positive and Gram-negative bacteria.
- Key Findings :
Study | Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
Study 1 | Gram-positive bacteria | 1.12 - 2.5 | |
Study 2 | Gram-negative bacteria | Variable |
Drug Discovery
The unique chemical structure of this compound allows it to serve as a lead compound in drug discovery efforts across various therapeutic areas.
- Key Findings :
- This compound's structural versatility has led to the development of numerous derivatives with enhanced biological activities, making it a focal point in medicinal chemistry research .
- The integration of computational methods such as quantitative structure-activity relationship (QSAR) analysis has facilitated the identification of promising this compound-based drug candidates .
Mechanism of Action
Rhodanine is compared with other thiazolidin-4-ones, such as:
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are known for their antidiabetic activities.
Azulene Derivatives: this compound derivatives with azulene scaffolds are used for heavy metal ion detection and exhibit similar electron-donating properties.
Uniqueness: this compound’s unique thiazolidine core and its ability to form diverse derivatives with various biological activities make it a valuable scaffold in drug discovery and other applications .
Comparison with Similar Compounds
- Thiazolidinediones
- Thiazolidinones
- Azulene derivatives
Rhodanine’s versatility and broad range of applications highlight its significance in scientific research and industry.
Biological Activity
Rhodanine, a five-membered heterocyclic compound characterized by a sulfur atom and a nitrogen atom in its structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various biological activities of this compound and its derivatives, supported by case studies, research findings, and data tables.
Structure and Properties
This compound derivatives typically consist of a thiocarbonyl group at position 2, a nitrogen atom at position 3, and a carbonyl group at position 4. This unique structure allows for various substitutions that can enhance their biological activity. The compound is known for its potential in drug discovery, particularly as a scaffold for developing new therapeutic agents.
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities, including:
- Antibacterial Activity : this compound derivatives have shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in recent studies demonstrated minimum inhibitory concentrations (MIC) as low as 1.12 - 2.5 μg/mL against resistant bacterial strains . The mechanism involves the disruption of bacterial cell walls, as confirmed by transmission electron microscopy.
- Anticancer Activity : Research has highlighted the anticancer potential of this compound derivatives. For example, certain compounds were tested against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines, showing significant cytotoxic effects with IC50 values ranging from 1.2 to 8.7 µM . Notably, some this compound derivatives selectively inhibited cancer cell growth without affecting normal human fibroblasts, indicating their potential for targeted cancer therapy.
- Antidiabetic and Anti-inflammatory Properties : this compound has also been explored for its antidiabetic effects, particularly in enhancing insulin sensitivity and glucose uptake. Additionally, it has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Antibacterial Activity Study
A recent study synthesized several new this compound derivatives to evaluate their antibacterial efficacy. The compounds were tested using the well diffusion method and MIC assays. The results showed that specific derivatives had remarkable antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3a | 1.12 | Gram-positive |
5a | 2.5 | Gram-negative |
Anticancer Activity Evaluation
In another study focusing on anticancer properties, various this compound derivatives were tested against multiple cancer cell lines:
Compound | Cell Line | IC50 (µM) | % Inhibition at 100 µg/mL |
---|---|---|---|
1 | MCF-7 | 6.5 | 64.4 |
12 | HGC | 3.6 | >80 |
25 | A549 | 0.8 | >90 |
These findings suggest that modifications in the this compound structure significantly influence its anticancer activity.
The mechanisms underlying the biological activities of this compound compounds are multifaceted:
- Antibacterial Mechanism : this compound derivatives appear to interact with penicillin-binding proteins (PBPs), leading to cell wall disruption in bacteria . Molecular modeling studies indicate that these compounds can bind irreversibly to specific residues within the active sites of PBPs.
- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells via various pathways, including the activation of caspases and modulation of cell cycle regulators .
Properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWUVOGUEXMXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
Record name | RHODANINE | |
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Related CAS |
950981-11-0 | |
Record name | Polyrhodanine | |
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DSSTOX Substance ID |
DTXSID4026002 | |
Record name | Rhodanine | |
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Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |
Record name | RHODANINE | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |
Record name | SID57260772 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | RHODANINE | |
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Density |
0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |
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Color/Form |
PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |
CAS No. |
141-84-4, 6913-23-1 | |
Record name | RHODANINE | |
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Record name | RHODANINE | |
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Record name | RHODANINE | |
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Melting Point |
335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |
Record name | RHODANINE | |
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Record name | RHODANINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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